1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17534561
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N4O2 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 1-pyridazin-3-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14) |
| Standard InChI Key | WMJZHUZEGNWLLG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular formula C₈H₆N₄O₂ reflects a planar architecture where the pyridazine ring (C₄H₃N₂) connects to the pyrazole core (C₃H₃N₂) via a nitrogen atom at position 1, while the carboxylic acid group (-COOH) occupies position 3 of the pyrazole ring. The canonical SMILES notation (C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O) confirms this connectivity, highlighting the conjugated π-system spanning both heterocycles.
Crystallographic and Spectroscopic Insights
X-ray diffraction studies on analogous compounds, such as 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, reveal triclinic crystal systems (space group P-1) with unit cell parameters a = 9.612 Å, b = 9.894 Å, c = 17.380 Å, and angles α = 90.213°, β = 104.99°, γ = 111.072° . These metrics suggest that steric interactions between the pyridazine and pyrazole rings influence packing efficiency, a property likely shared by the parent compound.
Table 1: Comparative Crystallographic Data for Pyridazine-Pyrazole Derivatives
FT-IR spectroscopy of derivatives identifies key vibrational modes:
Synthetic Methodologies
Conventional Pathways
Synthesis typically proceeds via multi-step reactions starting from pyridazine-3-amine and pyrazole-3-carboxylic acid precursors. A generalized approach involves:
-
Condensation: Reacting pyridazine derivatives with hydrazine hydrate to form hydrazone intermediates.
-
Cyclization: Treating intermediates with β-keto esters under acidic conditions to construct the pyrazole ring .
-
Oxidation: Converting ester groups to carboxylic acids using KMnO₄ or HNO₃.
Table 2: Representative Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Esterification | H₂SO₄ in EtOH | 80–100 | 2–24 | 72–96 | |
| Cyclization | AcOH, NH₂NH₂ | 120 | 6 | 65–78 | |
| Oxidation | KMnO₄, H₂O | 25 | 12 | 82 |
Regioselectivity Challenges
The nucleophilic substitution at pyridazine’s position 3 competes with position 6 due to analogous electronic environments, often requiring directing groups (-OMe, -Cl) to enforce regiocontrol . Purification difficulties arise from the compound’s polarity, necessitating reversed-phase HPLC or silica gel chromatography with methanol/dichloromethane eluents.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Analysis
B3LYP/6-31G(d,p) calculations on dimeric forms reveal intermolecular hydrogen bonding between the carboxylic acid group and pyridazine nitrogen, stabilizing the crystal lattice by 8–12 kcal/mol . HOMO-LUMO energy gaps of 4.2–4.5 eV suggest moderate electronic delocalization, correlating with UV-Vis absorption at 270–290 nm .
Figure 1: Molecular Electrostatic Potential (MEP) Map
(Hypothetical visualization based on )
-
Red regions: Electron-rich pyridazine nitrogens (-0.35 e)
-
Blue regions: Carboxylic acid hydrogens (+0.28 e)
Thermodynamic Properties
At 298 K, the compound exhibits:
-
Gibbs free energy (ΔG°f) = 152.3 kJ/mol
-
Enthalpy (ΔH°f) = 189.7 kJ/mol
These values indicate a thermodynamically stable but kinetically reactive profile, favoring electrophilic substitutions at the pyrazole C4 position.
Future Research Directions
Medicinal Chemistry Applications
The compound’s ability to chelate metal ions (e.g., Zn²⁺, Fe³⁺) positions it as a candidate for:
-
Protease inhibition via active-site metal coordination
Materials Science Innovations
Conjugated π-systems enable potential use in:
Synthetic Chemistry Advancements
Ongoing efforts aim to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume